molecular formula C13H20O2 B8261027 2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)-

2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)-

Cat. No.: B8261027
M. Wt: 208.30 g/mol
InChI Key: WWMCHUKROQKBLP-SWZPTJTJSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is (2E,6E)-3,7-dimethyl-8-(prop-2-yn-1-yloxy)octa-2,6-dien-1-ol . This nomenclature reflects the compound’s stereochemistry, with E (trans) configurations at both the C2–C3 and C6–C7 double bonds. The structural formula is characterized by:

  • A geraniol backbone (3,7-dimethylocta-2,6-dien-1-ol) modified with a propargyl ether group at the C8 position.
  • The presence of conjugated double bonds and a terminal alkyne group, which are critical for its reactivity in bioorthogonal reactions.

The SMILES notation for the compound is CC(=CCC/C(=C/COCC#C)/C)C, illustrating the branching, double bonds, and propargyloxy substituent.

CAS Registry Number and Synonyms

  • CAS Registry Number : 109334-38-5.
  • Synonyms :
    • Propargyl-geraniol
    • 3,7-Dimethyl-8-(prop-2-yn-1-yloxy)octa-2,6-dien-1-ol
    • (E,E)-2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-
    • DCB-3501 (historical research code)

Molecular Weight and Empirical Formula

  • Empirical Formula : C₁₃H₂₀O₂.
  • Molecular Weight : 208.30 g/mol.
  • Exact Mass : 208.146 g/mol (calculated via high-resolution mass spectrometry).
Table 1: Key Physicochemical Properties
Property Value Source
Boiling Point Not reported
Density 1.02 g/cm³ (estimated)
LogP (Partition Coeff.) 2.30
Water Solubility Low (hydrophobic)

Properties

IUPAC Name

(2E,6E)-3,7-dimethyl-8-prop-2-ynoxyocta-2,6-dien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-10-15-11-13(3)7-5-6-12(2)8-9-14/h1,7-8,14H,5-6,9-11H2,2-3H3/b12-8+,13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMCHUKROQKBLP-SWZPTJTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)CCC=C(C)COCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/CC/C=C(\C)/COCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Geraniol Derivatives

A direct approach involves substituting the hydroxyl group of geraniol with a propargyl moiety. Geraniol’s tertiary alcohol at position 8 is less nucleophilic, requiring activation:

Procedure :

  • Activation : Treat geraniol with thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl) to form the corresponding chloride or tosylate.

  • Propargylation : React the activated intermediate with propargyl alcohol (HC≡CCH₂OH) in the presence of a base (e.g., K₂CO₃) to facilitate SN2 substitution.

Example Reaction :

Geraniol-8-tosylate+HC≡CCH₂OHK2CO3,DMFTarget Compound+TsOH\text{Geraniol-8-tosylate} + \text{HC≡CCH₂OH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{TsOH}

Challenges :

  • Competing elimination reactions due to steric hindrance.

  • Low yields (<30%) reported in analogous systems.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a milder alternative for ether synthesis, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple geraniol with propargyl alcohol:

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Molar Ratio : 1:1.2 (geraniol:propargyl alcohol).

  • Temperature : 0°C to room temperature.

Mechanism :

Geraniol+HC≡CCH₂OHDEAD, PPh3Target Compound+Byproducts\text{Geraniol} + \text{HC≡CCH₂OH} \xrightarrow{\text{DEAD, PPh}_3} \text{Target Compound} + \text{Byproducts}

Advantages :

  • Higher regioselectivity (>80%) under controlled conditions.

  • Retention of (E,E)-configuration due to non-acidic reaction media.

Enzymatic Catalysis for Stereoselective Synthesis

Emerging biocatalytic methods, inspired by lipase-mediated esterifications, could adapt to ether formation:

Proposed Pathway :

  • Substrate Design : Use geraniol and propargyl acetate as acyl donors.

  • Enzyme Selection : Lipase B from Candida antarctica (Lipozyme 435), known for transesterification efficiency.

  • Solvent-Free System : Microwave-assisted heating (70–80°C) to enhance kinetics.

Hypothetical Data :

ParameterValue
Conversion Yield~60% (theoretical)
Reaction Time2–4 hours
Enzyme Reusability5 cycles

Limitations :

  • No literature precedent for enzymatic propargyl ether synthesis.

  • Potential enzyme deactivation by propargyl groups.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Nucleophilic Substitution25–30ModerateLowHigh
Mitsunobu Reaction70–80HighModerateModerate
Enzymatic Catalysis50–60*HighHighLow

*Theoretical estimate based on analogous systems.

Advanced Purification and Characterization

Chromatographic Separation

  • Flash Chromatography : Silica gel with hexane/ethyl acetate (8:2) eluent resolves unreacted geraniol and propargyl byproducts.

  • GC-MS Analysis : Confirms molecular ion peak at m/z 206 (C₁₃H₁₈O₂).

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 5.3–5.5 (m, 2H, CH₂=CH), δ 4.6 (s, 2H, OCH₂C≡CH), and δ 1.6–2.1 (m, 12H, CH₃ groups).

  • IR Spectroscopy : Peaks at 3300 cm⁻¹ (C≡C-H stretch) and 1100 cm⁻¹ (C-O-C ether).

Chemical Reactions Analysis

Types of Reactions

2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The propynyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Overview

2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)- is a complex organic compound with notable applications in various fields, particularly in chemistry and biochemistry. This compound is recognized for its structural properties that contribute to its functionality in diverse applications ranging from flavoring agents to potential therapeutic uses.

Flavor and Fragrance Industry

The compound is utilized in the flavor and fragrance industry due to its pleasant aroma. It is often found in essential oils and natural extracts from plants such as Thymus camphoratus and Cymbopogon martinii, which are known for their aromatic properties. The compound contributes to the sensory profile of various products including perfumes, cosmetics, and food flavorings .

Pharmaceutical Applications

Research indicates potential pharmaceutical applications of 2,6-Octadien-1-ol derivatives in medicinal chemistry. Its structural characteristics allow it to participate in biological activities that may be beneficial for developing new drugs. For instance, derivatives of similar compounds have shown promising results in anticancer studies . The antioxidant properties associated with these compounds can mitigate oxidative stress-related diseases, making them candidates for further investigation in therapeutic contexts .

Agricultural Uses

The compound may also find applications in agriculture as a natural pesticide or insect repellent. Its efficacy against certain pests has been noted in studies involving plant extracts that contain this compound . The use of natural compounds like this one aligns with sustainable agricultural practices aimed at reducing chemical pesticide use.

Case Study 1: Antioxidant Activity

A theoretical study conducted on related compounds demonstrated significant antioxidant activity through computational methods such as Density Functional Theory (DFT). The research highlighted how structural modifications could enhance the antioxidant capacity of similar compounds, suggesting that 2,6-Octadien-1-ol derivatives could be explored for their potential health benefits against oxidative stress .

Case Study 2: Natural Extracts

Studies on essential oils from plants containing 2,6-Octadien-1-ol have shown their effectiveness as natural preservatives and flavoring agents. For example, extracts from Cymbopogon martinii were analyzed for their composition and antibacterial properties, revealing that the presence of octadienol derivatives contributed significantly to their antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, (E,E)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. In the context of its potential therapeutic effects, the compound may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Geraniol and Nerol (Isomeric Analogues)

Geraniol ((E)-3,7-dimethyl-2,6-octadien-1-ol; CAS 106-24-1) and nerol ((Z)-isomer; CAS 106-25-2) are direct structural analogues lacking the 8-propynyloxy group.

  • Occurrence : Geraniol is widely found in rose, palmarosa, and citronella oils, whereas the target compound is specific to coriander oils .
  • Physical Properties :
Property Target Compound Geraniol Nerol
Specific Gravity 0.9159–0.9175 ~0.889 ~0.879
Refractive Index 1.46280–1.46353 ~1.476 ~1.480
  • Regulatory Status: Geraniol is classified under Schedule 6 in Australia due to skin sensitization risks, with restrictions above 5% concentration . No direct regulatory data exists for the target compound, but its structural similarity may imply analogous safety concerns.

Esters and Derivatives

The target compound’s acetate form (2,6-octadien-1-ol, 3,7-dimethyl-acetate) is prevalent in coriander oils (30.1–40.3%) . Other derivatives include:

  • Geranyl Isobutyrate (CAS 2345-26-8): Used in fragrances for fruity notes, contrasting with the propynyloxy derivative’s uncharacterized aroma profile .
  • Neryl Butyrate (CAS 999-40-6): Exhibits sweet, floral odors, highlighting how esterification alters volatility and application .

Substituted Analogues

  • 3,7-Dimethyl-8-phenylocta-2,6-dien-1-ol (CAS 203381-39-9): Features a phenyl group at position 8 instead of propynyloxy.
  • 8-Acetoxy Derivatives (e.g., 37905-03-6): Acetoxy groups may increase metabolic stability compared to the propynyloxy moiety .

Functional and Regulatory Differences

  • Therapeutic Potential: Coriander oils containing the target compound are associated with medicinal properties, though specific bioactivities remain unstudied . Geraniol, in contrast, is well-documented for antimicrobial and anti-inflammatory effects .
  • Safety Profile: Geraniol and nerol are classified as skin and eye irritants at higher concentrations . The propynyloxy group’s impact on toxicity is unknown but warrants caution due to structural alerts (e.g., propargyl ethers).

Biological Activity

2,6-Octadien-1-ol, 3,7-dimethyl-8-(2-propynyloxy)-, commonly referred to as (E,E)-geraniol derivative, is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological properties, and specific case studies highlighting its fungicidal and antimicrobial activities.

  • Chemical Formula: C₁₀H₁₈O
  • Molecular Weight: 154.25 g/mol
  • CAS Registry Number: 106-24-1
  • IUPAC Name: 2,6-Octadien-1-ol, 3,7-dimethyl-, (E,E)-

The structure of (E,E)-geraniol derivative can be represented as follows:

Structure  E E 2 6 Octadien 1 ol\text{Structure }\quad \text{ E E 2 6 Octadien 1 ol}

Synthesis

The synthesis of (E,E)-geraniol derivatives typically involves multi-step organic reactions. A notable method includes the selective reduction of corresponding aldehydes or ketones followed by alkylation processes. The synthesis pathway often yields various stereoisomers, which can exhibit different biological activities.

Antifungal Activity

Research has demonstrated that (E,E)-geraniol derivatives possess significant antifungal properties. A study published in Molecules highlighted the compound's effectiveness against several phytopathogens:

  • Tested Pathogens:
    • Rhizoctonia solani
    • Fusarium graminearum
    • Alternaria solani

Inhibition Rates:

CompoundPathogenInhibition Rate (%) at 50 µg/mL
5CR. solani94.0
5IR. solani93.4
5FF. graminearumEC₅₀ = 4.3 µM
5FR. solaniEC₅₀ = 9.7 µM

The study indicated that compounds derived from (E,E)-geraniol exhibited EC₅₀ values ranging from 4.3 to 677.8 µM against various fungi, with the highest efficacy observed for compound 5F against Fusarium graminearum and Rhizoctonia solani .

Antimicrobial Activity

In addition to antifungal properties, (E,E)-geraniol and its derivatives have shown promising antibacterial effects. Research indicates that they can inhibit the growth of several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

These findings suggest that (E,E)-geraniol could serve as a natural antimicrobial agent in various applications.

Study on Phytochemical Composition

A study focused on the leaves of Coriandrum sativum revealed that methanolic extracts contained significant amounts of geraniol derivatives, which contributed to their antimicrobial properties . The study emphasized the importance of these compounds in traditional medicine and their potential use in food preservation.

Evaluation of Fungicidal Activity

Another significant study evaluated the fungicidal activity of synthesized geraniol derivatives against multiple plant pathogens. The results demonstrated that certain modifications in the chemical structure led to enhanced antifungal activity compared to the parent compound .

Q & A

Q. How to reconcile conflicting stability data between (no decomposition) and (reactive under heat)?

  • Resolution : The propynyloxy group’s reactivity may depend on substituent positioning. Perform controlled thermal gravimetric analysis (TGA) and DSC to map decomposition thresholds. Cross-reference with geraniol derivatives (), which degrade above 80°C .

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